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Introduction

3-Phosphoglycerate Kinase (PGK) is a key metabolic enzyme that plays a crucial role in
glycolysis and gluconeogenesis.[1] It catalyzes the reversible transfer of a phosphate group
from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP.
[2][3] This reaction is a critical step for ATP generation in the glycolytic pathway.[4][5] Due to its
central role in cellular energy metabolism, the determination of PGK activity is essential for
studying metabolic disorders, cancer metabolism, and for screening potential drug candidates
that may modulate its activity.

These application notes provide a detailed protocol for a coupled enzyme assay to determine
PGK activity. This spectrophotometric method is robust, widely used, and applicable to purified
enzyme preparations, as well as cell and tissue lysates.[1]

Principle of the Assay

The PGK activity is measured in the reverse of the glycolytic direction. The enzyme catalyzes
the phosphorylation of 3-PG using ATP to form 1,3-BPG and ADP. The production of 1,3-BPG
is then coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. In this
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second reaction, GAPDH catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate,
which is coupled with the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to
NAD+. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at
340 nm, which is directly proportional to the PGK activity.[6]

Reaction Scheme:
e 3-Phosphoglycerate + ATP --(PGK)--> 1,3-Bisphosphoglycerate + ADP

e 1,3-Bisphosphoglycerate + NADH + H+ --(GAPDH)--> Glyceraldehyde-3-phosphate + Pi +
NAD+

Data Presentation
Table 1: Kinetic Parameters of 3-Phosphoglycerate

Kinase (PGK1)

Vmax (relative

Organism Substrate Km (pM)
value)

1,3- ~3.5-fold higher than
Human ) 6.86[2][7] )

Bisphosphoglycerate reverse reaction[2][7]
3-Phosphoglycerate 186[2][7]

1,3- ~5.8-fold higher than
Yeast ) 4.36[2][7] ]

Bisphosphoglycerate reverse reaction[2][7]

3-Phosphoglycerate 146[2][7]

Table 2: Recommended Reagent Concentrations for
PGK Activity Assay
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Final Concentration in

Reagent Stock Concentration
Assay

Triethanolamine-HCI buffer (pH

1M 100 mM
7.4)
MgSOa 1M 2mM
ATP 100 mM 1 mM
3-Phosphoglycerate (3-PG) 250 mM 10 mM
NADH 10 mM 0.2 mM
EDTA 05M 1 mM
Glyceraldehyde-3-phosphate

1000 U/mL 10 U/mL

dehydrogenase (GAPDH)

Experimental Protocols
Materials and Reagents

 Triethanolamine-HCI buffer

e Magnesium sulfate (MgSOa4)

¢ Adenosine triphosphate (ATP)

o 3-Phosphoglycerate (3-PG)

» Nicotinamide adenine dinucleotide, reduced form (NADH)
» Ethylenediaminetetraacetic acid (EDTA)

¢ Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

o Purified PGK enzyme or cell/tissue lysate

¢ Nuclease-free water
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UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Cuvettes or UV-transparent 96-well plates

Pipettes and tips

Microcentrifuge tubes

Vortex mixer

Thermostated water bath or incubator (e.g., 37°C)[8]

Preparation of Reagents

Note: Prepare all stock solutions in nuclease-free water.

1 M Triethanolamine-HCI buffer (pH 7.4): Dissolve 18.57 g of triethanolamine in 80 mL of
nuclease-free water. Adjust the pH to 7.4 with concentrated HCI and bring the final volume to
100 mL.

1 M MgSOea: Dissolve 24.65 g of MgSOa4-7H20 in 100 mL of nuclease-free water.

100 mM ATP: Dissolve 551 mg of ATP (disodium salt) in 10 mL of nuclease-free water. Adjust
the pH to 7.0 with NaOH if necessary. Aliquot and store at -20°C.

250 mM 3-Phosphoglycerate: Dissolve 575 mg of 3-PG (trisodium salt) in 10 mL of nuclease-
free water. Aliquot and store at -20°C.

10 mM NADH: Dissolve 70.9 mg of NADH (disodium salt) in 10 mL of nuclease-free water.
Protect from light and prepare fresh or store in small aliquots at -80°C for short periods.

0.5 M EDTA (pH 8.0): Dissolve 18.61 g of EDTA (disodium salt) in 80 mL of nuclease-free
water. Adjust the pH to 8.0 with NaOH and bring the final volume to 100 mL.

1000 U/mL GAPDH: Commercially available. Dilute to the required concentration in assay
buffer if necessary. Store as recommended by the supplier.

Assay Procedure
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o Prepare the Reaction Master Mix: On ice, prepare a master mix containing the assay buffer,
MgSOas, ATP, 3-PG, NADH, EDTA, and GAPDH at their final concentrations as specified in
Table 2. Prepare a sufficient volume for all samples, controls, and a 10% excess.

e Sample Preparation:

o Purified Enzyme: Dilute the purified PGK enzyme in assay buffer to a concentration that
results in a linear rate of NADH oxidation over the measurement period.

o Cell/Tissue Lysate: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge
to pellet cellular debris and collect the supernatant. The protein concentration of the lysate
should be determined using a standard protein assay.

e Assay Measurement:
o Set the spectrophotometer to 340 nm and the temperature to 37°C.

o Add the appropriate volume of the Reaction Master Mix to a cuvette or well of a
microplate.

o Add a small volume of the PGK sample (purified enzyme or lysate) to the master mix to
initiate the reaction. The final volume should be consistent for all assays.

o Mix quickly and immediately start recording the absorbance at 340 nm for several minutes.
A linear decrease in absorbance should be observed.

e Controls:

o Negative Control (No PGK): Replace the PGK sample with an equal volume of assay
buffer to measure any background rate of NADH oxidation.

o Positive Control: Use a known concentration of purified PGK to ensure the assay is
performing correctly.

Data Analysis

o Determine the initial rate of the reaction (AAsso/min) from the linear portion of the absorbance
versus time plot.
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» Subtract the rate of the negative control from the rate of the samples.
e Calculate the PGK activity using the Beer-Lambert law:
Activity (U/mL) = (AAsao/min) / (€ x I) x V_total / V_sample x 10°
Where:

o AAsao/min = The rate of change in absorbance at 340 nm per minute.

o

€ = Molar extinction coefficient of NADH at 340 nm (6220 M~1cm™1).

[¢]

| = Path length of the cuvette or microplate well in cm.

[¢]

V_total = Total volume of the assay in mL.

[e]

V_sample = Volume of the enzyme sample added in mL.

o

10% = Conversion factor from M to pM.

One unit (U) of PGK activity is defined as the amount of enzyme that catalyzes the formation
of 1 umol of 1,3-bisphosphoglycerate (or the oxidation of 1 umol of NADH) per minute under
the specified conditions.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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